3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid

Description

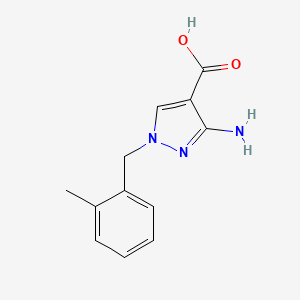

3-Amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a 2-methylbenzyl substituent at the N1 position and a carboxylic acid group at the C4 position (Fig. 1). This compound has been historically utilized in pharmaceutical and agrochemical research due to the biological relevance of pyrazole cores, which are known for their anti-inflammatory, antimicrobial, and enzyme-inhibitory properties . However, commercial availability of this compound has been discontinued, as noted by CymitQuimica, necessitating the exploration of structural analogs for research continuity .

Properties

IUPAC Name |

3-amino-1-[(2-methylphenyl)methyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-8-4-2-3-5-9(8)6-15-7-10(12(16)17)11(13)14-15/h2-5,7H,6H2,1H3,(H2,13,14)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWWXSOEJQVKBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C(=N2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions One common method involves the reaction of 2-methylbenzylamine with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

In the realm of medicinal chemistry, 3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid is investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing therapeutic agents aimed at treating diseases such as cancer and infectious diseases. The compound's ability to form hydrogen bonds and ionic interactions enhances its binding affinity to target molecules, leading to modulated biological responses.

Case Study: Anticancer Activity

Research has shown that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies indicate that modifications in the pyrazole ring can enhance the selectivity and potency against cancer cell lines, showcasing the potential of this compound in developing targeted cancer therapies .

Chemical Synthesis

As a versatile building block in organic synthesis, this compound can be utilized to create more complex molecules. Its functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

Table: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts amino group to nitro derivatives | Potassium permanganate, hydrogen peroxide |

| Reduction | Converts carboxylic acid to alcohol derivatives | Lithium aluminum hydride, sodium borohydride |

| Substitution | Forms various substituted derivatives | Alkyl halides or acyl chlorides under basic conditions |

Material Science

In the industrial sector, this compound is employed in the development of advanced materials such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity under specific conditions.

Case Study: Polymer Development

The compound has been utilized in synthesizing high-performance polymers that exhibit enhanced thermal stability and mechanical properties. These materials are particularly valuable in aerospace and automotive industries where durability is critical .

Agrochemicals

Pyrazole derivatives are increasingly recognized for their roles in agrochemicals, particularly as herbicides and fungicides. This compound serves as an important intermediate in synthesizing novel agrochemical products.

Table: Pyrazole Derivatives in Agrochemical Applications

| Compound Name | Application Type | Notable Features |

|---|---|---|

| Fluopyram | Fungicide | Broad-spectrum activity against fungi |

| Bixafen | Fungicide | Low toxicity with high efficacy |

| Isopyrazam | Herbicide | Selective action on target weeds |

Mechanism of Action

The mechanism of action of 3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with these targets, modulating their activity and leading to the desired biological or chemical effects. The pyrazole ring can also participate in π-π stacking interactions, further enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-4-carboxylic Acid Derivatives

Substituent Variations and Molecular Properties

The biological and physicochemical properties of pyrazole derivatives are heavily influenced by substituents at the N1 and C3 positions. Below is a comparative analysis of key analogs:

Table 1. Structural and Physicochemical Comparison of Analogs

Biological Activity

3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid (CAS Number: 1856022-04-2) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an amino group, a 2-methylbenzyl moiety, and a carboxylic acid group. Its molecular formula is , with a molecular weight of 231.25 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 3-amino-1-[(2-methylphenyl)methyl]pyrazole-4-carboxylic acid |

| Molecular Formula | C12H13N3O2 |

| Molecular Weight | 231.25 g/mol |

| CAS Number | 1856022-04-2 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino and carboxylic acid groups facilitate hydrogen bonding and ionic interactions, while the pyrazole ring can engage in π-π stacking interactions. This multi-faceted binding capability enhances its affinity for target molecules, leading to modulated biological responses.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves interference with essential metabolic pathways within the bacteria .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Its structural similarity to known anticancer agents allows it to act on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that derivatives of pyrazole can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways .

Research Findings and Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

- Antitubercular Activity : A review highlighted the potential of pyrazole derivatives as candidates for developing new anti-tuberculosis drugs. The compounds were found to inhibit the fatty acid synthase enzyme in Mycobacterium tuberculosis, crucial for bacterial survival .

- Inhibition Studies : A study on related compounds revealed their ability to inhibit myosin function in muscle cells. This inhibition was quantified using IC50 values, demonstrating significant potency against skeletal myosin .

- Structure-Activity Relationship (SAR) : Research into the SAR of pyrazole derivatives indicated that modifications to the amino group could enhance biological activity, suggesting pathways for optimizing drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.